molecular formula C12H12N2O3S2 B4267502 ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate

ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate

Cat. No.: B4267502
M. Wt: 296.4 g/mol
InChI Key: YPZODTOXTQTRPE-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate is a complex organic compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of an ethyl ester group, a thienylcarbonyl group, and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors such as thioamides and α-haloketones under acidic or basic conditions.

    Introduction of the Thienylcarbonyl Group: The thienylcarbonyl group can be introduced via acylation reactions using thienylcarbonyl chloride and a suitable base like pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thienyl ring or the isothiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isothiazole and thienyl derivatives.

Scientific Research Applications

Ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to its unique structural features.

    Materials Science: The compound is explored for use in organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity.

    Pathways Involved: It may interfere with the synthesis of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate can be compared with other isothiazole derivatives:

    Similar Compounds: Ethyl 5-methyl-3-[(2-furylcarbonyl)amino]-4-isothiazolecarboxylate, Ethyl 5-methyl-3-[(2-pyridylcarbonyl)amino]-4-isothiazolecarboxylate.

    Uniqueness: The presence of the thienylcarbonyl group imparts unique electronic properties and biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 5-methyl-3-(thiophene-2-carbonylamino)-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-3-17-12(16)9-7(2)19-14-10(9)13-11(15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZODTOXTQTRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1NC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate
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ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate
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ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate

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